Cas no 58556-55-1 (4-(2-Acetoxy-ethyl)phenol)
4-(2-Acetoxy-ethyl)phenol is a phenolic compound featuring an acetoxyethyl functional group, making it a versatile intermediate in organic synthesis. Its structure combines the reactivity of a phenol moiety with the ester functionality of the acetoxy group, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The compound is particularly useful in derivatization reactions, where its phenolic hydroxyl group can undergo further modifications such as etherification or alkylation. The acetoxyethyl side chain enhances solubility in organic solvents, facilitating purification and handling. This compound is valued for its stability under controlled conditions and its role in producing fine chemicals with high selectivity.
4-(2-Acetoxy-ethyl)phenol structure
Product Name:4-(2-Acetoxy-ethyl)phenol
CAS No:58556-55-1
MF:C10H12O3
MW:180.200483322144
CID:948690
PubChem ID:637753
Update Time:2025-10-29
4-(2-Acetoxy-ethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Acetoxy-ethyl)phenol
- 4-Hydroxy-benzeneethanol 1-Acetate
- Acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester
- 2-(p-Hydroxyphenyl)ethyl Acetate
- 4-Hydroxyphenethyl Acetate
- 1-acetoxy-2-(4-hydroxyphenyl)ethane
- 1-acetoxy-2-(4-hydroxyphenyl)-ethane
- 2-(4'-hydroxyphenyl)ethyl acetate
- 2-(4-hydroxyphenyl)-ethyl acetate
- 4-Hydroxy-benzeneethanol 1-Acetat
- AC1LCUW5
- CTK5A8506
- p-(hydroxyphenyl)ethyl acetate
- SureCN2387794
- tyrosyl acetate
- CHEMBL3942157
- SCHEMBL2387794
- 2-(4-Hydroxylphenyl) ethyl acetate
- 2-(4-hydroxyphenyl)ethyl acetate
- ETHANE,1-ACETOXY,2-(4-HYDROXYPHENYL)
- LDLOCPJLLDCCGO-UHFFFAOYSA-N
- benzeneethanol, 4-hydroxy-, alpha-acetate
- Benzeneethanol, 4-hydroxy-, 1-acetate
- FT-0661084
- 2-(4-Hydroxyphenyl)ethanol acetate ester
- DTXSID50348484
- AKOS006327538
- AB51485
- Tyrosol, acetate
- InChI=1/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H
- Benzeneethanol, 4-hydroxy-, .alpha.-acetate
- 58556-55-1
- acetic acid 2-(4-hydroxyphenyl)-ethyl ester
- DB-315662
- 4-(2-Acetoxyethyl)phenol
-
- Inchi: 1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3
- InChI Key: LDLOCPJLLDCCGO-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CCC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 180.07866
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
4-(2-Acetoxy-ethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165595-100mg |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 100mg |
$ 135.00 | 2023-09-09 | ||
| TRC | A165595-250mg |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 250mg |
$ 190.00 | 2023-09-09 | ||
| TRC | A165595-500mg |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 500mg |
$ 356.00 | 2023-04-19 | ||
| TRC | A165595-1g |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 1g |
$ 667.00 | 2023-09-09 | ||
| TRC | A165595-2.5g |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 2.5g |
$ 1303.00 | 2023-04-19 | ||
| A2B Chem LLC | AG72815-50mg |
4-(2-ACETOXY-ETHYL)PHENOL |
58556-55-1 | 50mg |
$145.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72815-100mg |
4-(2-ACETOXY-ETHYL)PHENOL |
58556-55-1 | 100mg |
$198.00 | 2024-04-19 |
4-(2-Acetoxy-ethyl)phenol Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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